Cas no 1351632-34-2 (N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide)

N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a specialized heterocyclic compound featuring a fused azetidine-oxadiazole core, offering a unique structural motif for medicinal chemistry and drug discovery. Its cyclopropyl-substituted oxadiazole moiety enhances metabolic stability, while the azetidine ring contributes to conformational rigidity, potentially improving target binding affinity. The N-benzyl carboxamide group provides a versatile handle for further derivatization. This scaffold is of interest in the development of bioactive molecules, particularly for applications in kinase inhibition or GPCR modulation, due to its balanced lipophilicity and three-dimensional complexity. The compound's synthetic accessibility and modular design make it a valuable intermediate for structure-activity relationship studies.
N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide structure
1351632-34-2 structure
Product Name:N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
CAS No:1351632-34-2
MF:C16H18N4O2
MW:298.339723110199
CID:5776709
PubChem ID:56764496
Update Time:2025-06-14

N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024529795
    • F6036-1465
    • N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
    • 1351632-34-2
    • Inchi: 1S/C16H18N4O2/c21-16(17-8-11-4-2-1-3-5-11)20-9-13(10-20)15-18-14(19-22-15)12-6-7-12/h1-5,12-13H,6-10H2,(H,17,21)
    • InChI Key: BOHQJWQCSOJSNI-UHFFFAOYSA-N
    • SMILES: O1C(C2CN(C(NCC3C=CC=CC=3)=O)C2)=NC(C2CC2)=N1

Computed Properties

  • Exact Mass: 298.14297583g/mol
  • Monoisotopic Mass: 298.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 71.3Ų

N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide Pricemore >>

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N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide Related Literature

Additional information on N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Comprehensive Overview of N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS No. 1351632-34-2)

The compound N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS No. 1351632-34-2) has garnered significant attention in the pharmaceutical and biochemical research communities due to its unique structural features and potential therapeutic applications. This molecule combines a benzyl group, a cyclopropyl-substituted 1,2,4-oxadiazole, and an azetidine ring, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a modulator of biological targets, including enzymes and receptors implicated in inflammatory and metabolic disorders.

In recent years, the demand for novel heterocyclic compounds like N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has surged, driven by the need for innovative treatments for chronic diseases. The 1,2,4-oxadiazole moiety, in particular, is known for its stability and bioisosteric properties, often serving as a replacement for ester or amide functionalities in drug design. This compound’s azetidine ring further enhances its pharmacokinetic profile, offering improved metabolic stability and bioavailability compared to larger cyclic amines.

One of the most frequently searched questions in scientific databases and AI-driven platforms is: "What are the applications of N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide in drug discovery?" Current studies suggest its potential as a lead compound for targeting G protein-coupled receptors (GPCRs) and kinases, which are critical in cancer and autoimmune disease pathways. Additionally, its cyclopropyl group contributes to conformational rigidity, a desirable trait for enhancing binding affinity to biological targets.

The synthesis of CAS No. 1351632-34-2 involves multi-step organic reactions, including cyclization and amidation, to construct the 1,2,4-oxadiazole and azetidine cores. Researchers emphasize the importance of optimizing reaction conditions to achieve high yields and purity, as impurities can significantly impact biological activity. Advanced analytical techniques such as NMR, HPLC, and mass spectrometry are employed to characterize this compound, ensuring its suitability for preclinical studies.

From an SEO perspective, terms like "N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide supplier" and "CAS 1351632-34-2 price" are commonly queried, reflecting the commercial interest in this molecule. Pharmaceutical companies and academic institutions seek reliable sources for high-quality batches to support their R&D efforts. Furthermore, discussions on platforms like ResearchGate and PubMed often highlight its potential synergies with existing therapeutics, such as combination therapies for resistant infections or inflammatory conditions.

In conclusion, N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide represents a promising candidate for future drug development. Its structural complexity and functional diversity align with contemporary trends in precision medicine and targeted therapy. As research progresses, this compound may unlock new avenues for treating complex diseases, reinforcing its value in modern pharmacology.

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